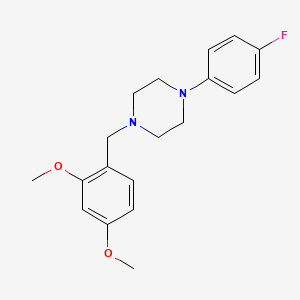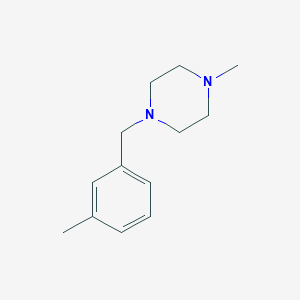![molecular formula C21H29N5O2 B5653002 N-(3-methylphenyl)-3-{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-4-yl}propanamide](/img/structure/B5653002.png)
N-(3-methylphenyl)-3-{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-4-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-(3-methylphenyl)-3-{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-4-yl}propanamide" is a compound of interest in the field of chemical and pharmaceutical sciences. Its structure suggests potential for various biological activities.
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, Ueda et al. (1991) describe the synthesis of related butanamides with potent antisecretory activity, indicating the complexity involved in synthesizing these types of compounds (Ueda et al., 1991).
Molecular Structure Analysis
Compounds with similar structures have been analyzed using techniques like NMR spectroscopy and X-ray crystallography. Jimeno et al. (2003) characterized the structure of fentanyl analogs using these methods, providing insight into the molecular arrangement of similar compounds (Jimeno et al., 2003).
Chemical Reactions and Properties
The reactivity and properties of compounds like this are often studied through various chemical reactions. Harutyunyan et al. (2015) explored the condensation of similar compounds, which is valuable for understanding the chemical reactivity of "this compound" (Harutyunyan et al., 2015).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and stability, are crucial for understanding their behavior in different environments. Chenard et al. (1995) provide insights into the physical properties of neuroprotective compounds, which can be analogous to understanding our compound of interest (Chenard et al., 1995).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are essential for understanding the compound's potential applications. Vardanyan (2018) discusses the properties of similar piperidine derivatives, providing a context for the chemical properties of "this compound" (Vardanyan, 2018).
properties
IUPAC Name |
N-(3-methylphenyl)-3-[1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-15-4-3-5-18(14-15)23-20(27)8-6-17-10-12-26(13-11-17)21(28)9-7-19-22-16(2)24-25-19/h3-5,14,17H,6-13H2,1-2H3,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTAXJHIFHKIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)C(=O)CCC3=NNC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(2-hydroxy-4-propoxybenzoyl)oxy]ethyl}-1-methylpyrrolidinium iodide](/img/structure/B5652921.png)
![2-(4-{2-oxo-2-[2-(3-pyridinyl)-1-piperidinyl]ethyl}-1-piperazinyl)pyrimidine](/img/structure/B5652925.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-(1H-pyrazol-3-ylmethyl)benzamide](/img/structure/B5652930.png)

![N-[1-(4'-methoxy-3',5'-dimethylbiphenyl-4-yl)ethyl]acetamide](/img/structure/B5652944.png)
![[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5652947.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5652955.png)
![1-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methyl-1-piperazinyl)methyl]-1-pyrrolidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B5652964.png)

![N,5-dimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5652975.png)
![2-({2-[1-(ethylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5652977.png)

![3,3-dimethyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5652998.png)
![9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5653006.png)